Crystal structure analysis of related compounds, such as 8-bromo-3-(8-bromo-7-methoxyisoquinolin-4-yl)-1,2,3,4-tetrahydro-7-methoxy-2-(4-methylphenylsulfonyl)isoquinoline [], provides valuable insights into the bond lengths, bond angles, and spatial arrangement of atoms within the 7-methoxyisoquinoline moiety.
The mechanism of action of 7-methoxyisoquinoline and its derivatives depends on the specific biological activity being investigated. For example, certain derivatives have been explored for their potential anti-inflammatory activity by targeting interleukin-1 receptor-associated kinase-4 (IRAK4) [, ].
IRAK4 Inhibition: Researchers have investigated 7-methoxyisoquinoline derivatives as potential inhibitors of IRAK4 for treating inflammatory and autoimmune disorders [, ]. These studies have identified promising compounds with potent inhibitory activity and favorable drug-like properties. For instance, compound 1-{[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833) exhibited nanomolar potency in cellular assays and advanced to clinical trials [].
Conformationally Constrained Didemnin B Analogues: 7-Methoxyisoquinoline has been employed in the synthesis of conformationally constrained didemnin B analogues, aiming to develop potent antitumor agents [, ]. These analogues, where 7-methoxyisoquinoline mimics the N,O-dimethylated tyrosine residue, offer valuable insights into structure-activity relationships and aid in optimizing biological activity.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2